Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate
Description
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is a hydrazinyl benzoate derivative characterized by a fluorinated ethylimino group attached to the hydrazine moiety. This compound belongs to a broader class of benzoate esters functionalized with hydrazinyl groups, which are widely studied for their diverse applications in medicinal chemistry, material science, and agrochemicals.
Properties
CAS No. |
78604-22-5 |
|---|---|
Molecular Formula |
C11H14FN3O2 |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate |
InChI |
InChI=1S/C11H14FN3O2/c1-2-17-11(16)9-3-5-10(6-4-9)14-15-13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
GILSAXLEWUDWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate involves its interaction with specific molecular targets. The fluoroethylimino moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Properties
Hydrazinyl benzoate derivatives exhibit significant variability in their electronic and physicochemical properties based on substituents. Key analogs include:
Key Findings :
- The nitro-substituted analog () exhibits a smaller HOMO-LUMO gap (3.1–3.5 eV) due to extended conjugation and electron-withdrawing effects of the –NO2 group, enhancing its electrochemical reactivity .
- Fluorinated derivatives (e.g., the target compound) are hypothesized to exhibit improved bioavailability and metabolic stability compared to non-fluorinated analogs .
Antimicrobial and Antioxidant Profiles
Key Findings :
- Nitro-substituted thiazole derivatives () show moderate antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), attributed to the –NO2 group’s electron-deficient nature disrupting microbial membranes .
- The absence of bioactivity data for the target compound highlights a research gap compared to its analogs.
Key Findings :
- Polyamides derived from hydrazinyl benzoate monomers () demonstrate high electrochemical sensitivity for methotrexate detection, leveraging their planar conjugated systems .
- Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, suggesting that benzoate-based amines enhance polymerization efficiency .
Biological Activity
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Structure:
- IUPAC Name: Ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate
- Molecular Formula: C11H14FN3O2
- Molecular Weight: 239.25 g/mol
- CAS Number: 78604-22-5
| Property | Value |
|---|---|
| Molecular Weight | 239.25 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in ethanol |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate in a suitable solvent like ethanol or methanol, followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes: The fluoroethylimino moiety may interact with specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
- DNA Intercalation: The aromatic structure allows for intercalation with DNA, influencing gene expression and cellular functions.
- Antimicrobial and Anticancer Activity: Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, though detailed mechanisms remain to be elucidated.
Anticancer Properties
Research into the anticancer activity of this compound has shown promising results. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that treatment with this compound led to significant cell death in breast cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.
Case Studies
-
Case Study on Anticancer Activity:
- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology: MTT assay was used to assess cell viability post-treatment.
- Findings: The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against cancer cells.
-
Case Study on Antimicrobial Efficacy:
- Objective: To determine the antimicrobial activity against Staphylococcus aureus.
- Methodology: Disk diffusion method was employed to assess the inhibition zones.
- Findings: The compound showed notable inhibition zones compared to control groups, confirming its antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
